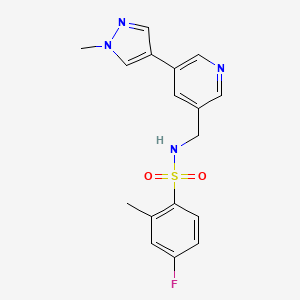
4-fluoro-2-methyl-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-fluoro-2-methyl-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H17FN4O2S and its molecular weight is 360.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-fluoro-2-methyl-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide is a novel sulfonamide derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The structure of the compound can be represented as follows:
This structure features a fluorinated benzene ring , a pyrazole moiety , and a sulfonamide group , which are known to influence the compound's biological properties.
Anticancer Activity
Recent studies indicate that compounds containing the 1H-pyrazole scaffold exhibit significant anticancer activity. The compound's structural components suggest potential efficacy against various cancer cell lines, including:
- Lung Cancer
- Colorectal Cancer
- Breast Cancer (MDA-MB-231)
In vitro studies have shown that similar pyrazole derivatives can inhibit cancer cell proliferation, suggesting that this compound may also possess similar properties .
Antimicrobial Activity
Research on related pyrazole compounds has demonstrated moderate antibacterial and antifungal activities. For instance, derivatives have been tested against:
- Staphylococcus aureus
- Escherichia coli
These compounds exhibited minimum inhibitory concentrations (MIC) around 250 μg/mL, indicating potential as antimicrobial agents .
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways. For example, related compounds have shown inhibition of:
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Kinase Inhibition : Similar compounds have shown nanomolar inhibition against kinases such as MET kinase, which is crucial in cancer signaling pathways.
- Enzyme Modulation : The sulfonamide group may facilitate interactions with carbonic anhydrases (hCAII and hCAXII), enhancing the compound's therapeutic profile against metabolic disorders .
Study 1: Antitumor Efficacy
A study focused on the synthesis and evaluation of pyrazole-based compounds demonstrated that specific structural modifications led to enhanced anticancer activity. The presence of electron-withdrawing groups significantly improved potency against tumor cells, suggesting that similar modifications could be explored for our target compound .
Study 2: Antimicrobial Properties
In another investigation, a series of pyrazole derivatives were tested for their antimicrobial efficacy. The results indicated that certain substitutions on the pyrazole ring improved activity against common bacterial strains. This suggests that our compound may also exhibit antimicrobial properties worth exploring in future studies .
Summary Table of Biological Activities
Eigenschaften
IUPAC Name |
4-fluoro-2-methyl-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O2S/c1-12-5-16(18)3-4-17(12)25(23,24)21-8-13-6-14(9-19-7-13)15-10-20-22(2)11-15/h3-7,9-11,21H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIAMOTZAZVVIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=CC(=CN=C2)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














